5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene
Description
Properties
IUPAC Name |
2-bromo-1,3-dimethyl-5-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOYZVSGGMEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene typically involves the bromination of 5-(Benzyloxy)-1,3-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzoic acid derivative using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 5-(Benzyloxy)-2-substituted-1,3-dimethylbenzene derivatives.
Oxidation: Formation of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-(Benzyloxy)-1,3-dimethylbenzene.
Scientific Research Applications
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the benzyloxy group is converted to a carboxylic acid through the formation of an intermediate aldehyde .
Comparison with Similar Compounds
Table 1: Key Properties of 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene and Analogues
*Note: Properties inferred from structurally similar compounds in evidence.
- Solubility Trends : 2-Bromo-1,3-dimethylbenzene (CAS 576-22-7) has a molar water solubility of 0.10 mmol/L, which falls below the threshold (0.46 mmol/L) associated with GABAA receptor modulation . The addition of a benzyloxy group in this compound likely increases lipophilicity, reducing aqueous solubility but enhancing organic-phase reactivity.
- Halogen Effects : Compared to 5-Bromo-2-iodo-1,3-dimethylbenzene (CAS 689260-53-5), bromine at the 2-position offers distinct reactivity. Iodine’s lower electronegativity and stronger C–I bond dissociation energy enable selective substitution reactions (e.g., Miyaura borylation) .
Biological Activity
5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene is an organic compound with notable chemical properties that have attracted interest in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure
The compound features a bromine atom and a benzyloxy group attached to a dimethyl-substituted benzene ring. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzyloxy group enhances lipophilicity, which may facilitate membrane permeability and interaction with biological systems.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens .
Antimicrobial Studies
Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Studies
A notable study focused on the synthesis and biological evaluation of derivatives of this compound. The derivatives were tested for their antimicrobial properties, revealing that modifications to the structure could enhance activity against specific bacterial strains .
Comparative Analysis
When comparing this compound with similar compounds, it stands out due to its unique combination of functional groups. For instance:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyloxy group, bromine | Antimicrobial, potential enzyme inhibitor |
| Methyl 4-hydroxybenzoate | Hydroxyl group | Antimicrobial, moderate anti-inflammatory |
| Methyl 4-(benzyloxy)benzoate | Benzyloxy group | Limited antimicrobial activity |
Q & A
Q. What are the standard synthetic routes for preparing 5-(Benzyloxy)-2-bromo-1,3-dimethylbenzene?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:
Benzyloxy Group Introduction : Protect a hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Bromination : Direct electrophilic bromination at the 2-position using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
Methylation : Install methyl groups via Friedel-Crafts alkylation or using methyl iodide and a strong base (e.g., LDA).
Advanced techniques like microwave-assisted synthesis may enhance reaction efficiency and yield .
Q. How can researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Characterization :
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: δ 7.3–7.5 ppm for benzyl protons; δ 2.3 ppm for methyl groups).
- X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., bond angles and Br positioning) .
- Mass Spectrometry : Validate molecular weight (expected [M⁺] = 320.2 g/mol).
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How do substituents (benzyloxy, bromo, methyl) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Benzyloxy Group : Acts as an electron-donating group, activating the ring for electrophilic substitution but may hinder coupling reactions due to steric bulk.
- Bromo Substituent : Serves as a leaving group in Suzuki-Miyaura couplings; reactivity depends on the position (2-bromo vs. para/meta) .
- Methyl Groups : Electron-donating effects stabilize intermediates but may reduce solubility in polar solvents.
Experimental Design : Compare coupling efficiency with Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures .
Q. What strategies mitigate competing side reactions during synthesis (e.g., over-bromination or demethylation)?
- Methodological Answer :
- Controlled Bromination : Use stoichiometric Br₂ or NBS with precise temperature control (−10°C to 0°C) to prevent di- or tri-bromination .
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) before benzylation .
- Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with observed biological activity (e.g., IC₅₀ values) .
- Solubility Modeling : Predict logP values using tools like ChemAxon to optimize pharmacokinetic properties .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
